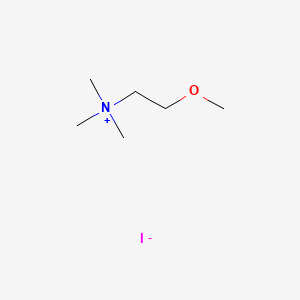
Choline methyl ether iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Choline methyl ether iodide is a quaternary ammonium compound derived from choline. Choline itself is a vital nutrient that plays a crucial role in various physiological processes, including the synthesis of cell membrane phospholipids and the neurotransmitter acetylcholine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of choline methyl ether iodide typically involves the reaction of choline with methyl iodide. This process can be carried out under mild conditions, often in the presence of a base such as sodium hydroxide to facilitate the reaction. The general reaction scheme is as follows: [ \text{Choline} + \text{Methyl Iodide} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: Choline methyl ether iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as halides, hydroxides, and amines. These reactions typically occur under mild conditions.
Oxidation and Reduction Reactions: Strong oxidizing or reducing agents may be required, depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Various substituted choline derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of this compound.
Wissenschaftliche Forschungsanwendungen
Choline methyl ether iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other quaternary ammonium compounds.
Biology: Studied for its role in cell membrane structure and function, as well as its involvement in neurotransmitter synthesis.
Medicine: Investigated for its potential therapeutic applications, including its role in liver function and neurological health.
Industry: Utilized in the production of various industrial chemicals and as an additive in certain formulations
Wirkmechanismus
The mechanism of action of choline methyl ether iodide involves its role as a methyl donor and its participation in the synthesis of phospholipids and acetylcholine. The compound interacts with various molecular targets, including enzymes involved in methylation reactions and neurotransmitter synthesis pathways .
Vergleich Mit ähnlichen Verbindungen
Choline Chloride: Another quaternary ammonium compound with similar applications but different chemical properties.
Betaine: A derivative of choline that serves as a methyl donor in various biological processes.
Acetylcholine: A neurotransmitter synthesized from choline, with distinct physiological functions.
Uniqueness: Choline methyl ether iodide is unique due to its specific chemical structure and reactivity, which make it suitable for certain applications that other choline derivatives may not be able to fulfill .
Eigenschaften
CAS-Nummer |
4238-50-0 |
|---|---|
Molekularformel |
C6H16INO |
Molekulargewicht |
245.10 g/mol |
IUPAC-Name |
2-methoxyethyl(trimethyl)azanium;iodide |
InChI |
InChI=1S/C6H16NO.HI/c1-7(2,3)5-6-8-4;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
MZQMJDMSBIOZRX-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](C)(C)CCOC.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


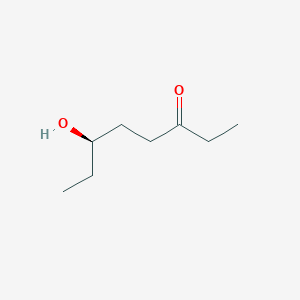
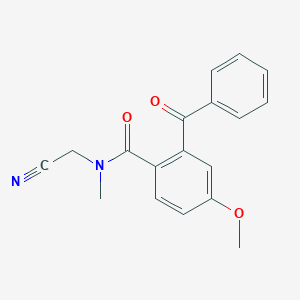


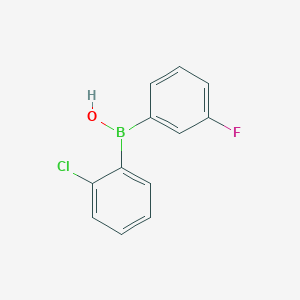
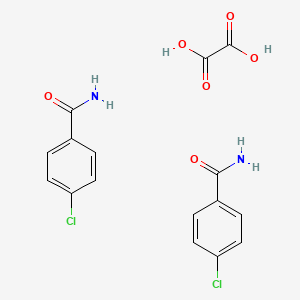
![2-[2-(4-Methoxyphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B14178207.png)
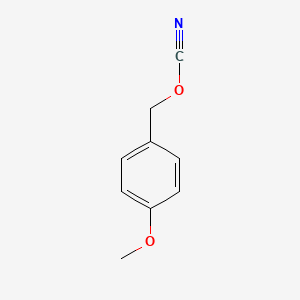
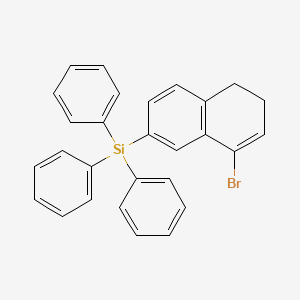
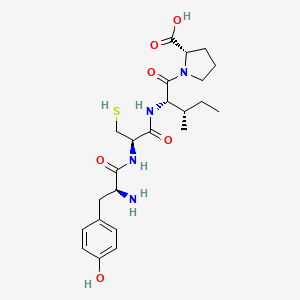

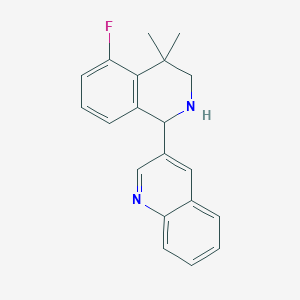
![[1-Propyl-5-(thiophen-2-yl)-1H-pyrrol-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B14178230.png)
![3,4,5-Tris[(2-bromo-2-methylpropanoyl)oxy]benzoic acid](/img/structure/B14178243.png)
